REACTION_CXSMILES
|
IC.[Br:3][C:4]1[CH:10]=[CH:9]C(N)=[C:6]([Cl:11])[CH:5]=1.C([O-])([O-])=O.[K+].[K+].[CH3:18][N:19]([CH:21]=O)[CH3:20]>>[Br:3][C:4]1[CH:10]=[CH:9][C:21]([N:19]([CH3:20])[CH3:18])=[C:6]([Cl:11])[CH:5]=1 |f:2.3.4|
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Name
|
|
Quantity
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11.6 mL
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Type
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reactant
|
Smiles
|
IC
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Name
|
|
Quantity
|
12.8 g
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Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C=C1)Cl
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Name
|
|
Quantity
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42.8 g
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Type
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reactant
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Smiles
|
C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Purification by silica gel chromatography (Waters Prep-500A)with ethyl acetate/hexane (5:95)
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(N(C)C)C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.3 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |